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Introduction

Eganelisib (formerly IPI-549) is a first-in-class, orally bioavailable, and highly selective inhibitor
of phosphoinositide 3-kinase gamma (PI3K-y).[1][2] PI3K-y is predominantly expressed in
myeloid cells and plays a crucial role in regulating their trafficking, polarization, and
immunosuppressive functions within the tumor microenvironment (TME).[1] By inhibiting PI3K-
Y, Eganelisib can reprogram the TME from an immunosuppressive to an immune-active state.
[1] This mechanism primarily involves the modulation of tumor-associated macrophages
(TAMSs) from an M2 (immunosuppressive) to an M1 (pro-inflammatory) phenotype and inhibiting
the function of myeloid-derived suppressor cells (MDSCs).[1] This shift leads to enhanced
infiltration and activation of cytotoxic T lymphocytes (CTLs) that can effectively target and
eliminate cancer cells.[1] Preclinical data have demonstrated Eganelisib's anti-tumor activity
both as a monotherapy and in combination with immune checkpoint inhibitors (ICIs) in various
syngeneic mouse models.[1][2][3]

These application notes provide a comprehensive guide for the design and execution of in vivo
studies using Eganelisib in syngeneic mouse models, including detailed protocols for key
assays.

Mechanism of Action: PI3K-y Signaling in Myeloid
Cells
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In the TME, chemokines and cytokines activate G-protein coupled receptors (GPCRS) on
myeloid cells, leading to the activation of PI3K-y. PI3K-y then phosphorylates
phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-
triphosphate (PIP3). PIP3 acts as a second messenger, activating downstream signaling
pathways such as AKT and mTOR. These pathways promote a pro-tumorigenic M2-like
macrophage phenotype and the suppressive functions of MDSCs. Eganelisib selectively
inhibits PI3K-y, thereby blocking this signaling cascade and promoting an anti-tumor immune
response.
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PI3K-y signaling in myeloid cells and Eganelisib's inhibitory action.

Data Presentation
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Eganelisib In Vivo Efficacy in Syngeneic Mouse Models

The following tables summarize publicly available preclinical data on Eganelisib's in vivo dosing
and efficacy. It is important to note that specific Tumor Growth Inhibition (TGI) percentages are
not consistently available in the public domain; the information is often presented as "significant
tumor growth inhibition."

Table 1: Eganelisib Monotherapy

. Dosing Regimen
Tumor Model Mouse Strain Key Outcomes
(Oral Gavage)

Significant tumor

4T1 (Breast ] growth inhibition and
) BALB/c Daily o
Carcinoma) reduction in lung
metastases.
CT26 (Colon ] Significant tumor
) BALB/c Daily o
Carcinoma) growth inhibition.[1]
B16-GMCSF ] Significant tumor
C57BL/6 Daily o
(Melanoma) growth inhibition.
Lewis Lung ] Significant reduction
) C57BL/6 15 mg/kg daily )
Carcinoma (LLC) in tumor volume.[4]

Table 2: Eganelisib in Combination with Immune Checkpoint Inhibitors (ICIs)
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Tumor Model

Mouse Strain

Dosing
Regimen (Oral

Combination

Key Outcomes

Agent
Gavage)
Increased tumor
Anti-PD-1, Anti- growth inhibition
4T1 (Breast , .
) BALB/c Daily PD-L1, or Anti- compared to
Carcinoma) ]
CTLA-4 monotherapies.
[1]
Overcame
_ _ resistance to ICls
Anti-PD-1, Anti- ) o
CT26 (Colon ) ) in myeloid-rich,
) BALB/c Daily PD-L1, or Anti- )
Carcinoma) checkpoint-
CTLA-4
refractory
models.[1]
Increased tumor
Anti-PD-1, Anti- growth inhibition
B16-GMCSF ) )
C57BL/6 Daily PD-L1, or Anti- compared to
(Melanoma) ]
CTLA-4 monotherapies.

[1]

Modulation of the Tumor Microenvironment by

Eganelisib

Eganelisib treatment leads to a significant remodeling of the TME, shifting it from an

immunosuppressive to an immune-active state.

Table 3: Effects of Eganelisib on Immune Cell Populations in the TME
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Immune Cell Population

Effect of Eganelisib

Method of Analysis

Tumor-Associated

Macrophages (TAMS)

Reprogramming from M2

(immunosuppressive) to M1

(pro-inflammatory) phenotype.

In vitro macrophage
polarization assays, Flow
Cytometry,

Immunohistochemistry

Myeloid-Derived Suppressor
Cells (MDSCs)

Decrease in number and/or

function.

Flow Cytometry

CD8+ T Cells (Cytotoxic T
Lymphocytes)

Increase in infiltration and

activity.

Flow Cytometry,

Immunohistochemistry

FOXP3+ T-regulatory Cells

Decrease

Flow Cytometry

Specific quantitative changes in cell populations are not consistently reported in publicly

available preclinical data.

Experimental Protocols
Formulation of Eganelisib for Oral Administration

For preclinical in vivo studies, Eganelisib is typically formulated as a suspension for oral

gavage.

Materials:

o Eganelisib powder

¢ Vehicle: 0.5% methylcellulose and 0.2% Tween 80 in sterile water

Procedure:

o Calculate the required amount of Eganelisib based on the desired dose (mg/kg), the number

of animals, and the dosing volume (typically 100-200 pL per mouse).

o Prepare the vehicle solution by dissolving methylcellulose and Tween 80 in sterile water.

» Levigate the Eganelisib powder with a small amount of the vehicle to form a paste.
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¢ Gradually add the remaining vehicle while continuously stirring or vortexing to create a
homogenous suspension.

¢ Store the suspension at 4°C and protected from light. Prepare fresh daily and vortex
thoroughly before each administration.

General Protocol for In Vivo Efficacy Study
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General experimental workflow for an in vivo efficacy study.

1. Tumor Cell Culture and Implantation:

o Culture a syngeneic tumor cell line (e.g., 4T1, CT26, B16-F10) under standard conditions.[1]
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e Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or Hank's
Balanced Salt Solution. Matrigel may be mixed with the cell suspension to improve tumor
take rate.[1]

e Subcutaneously inject the cell suspension (typically 1 x 10"5 to 1 x 1076 cells in 100 pL) into
the flank of the appropriate mouse strain (e.g., BALB/c for 4T1 and CT26, C57BL/6 for B16-
F10).[1]

2. Tumor Growth Monitoring and Randomization:
e Monitor tumor growth by caliper measurements every 2-3 days.[1]
e Calculate tumor volume using the formula: (Length x Width2) / 2.[1]

¢ Once tumors reach a predetermined size (e.g., 50-100 mms3), randomize the mice into
treatment and control groups.[1]

3. Dosing and Monitoring:
o Administer Eganelisib or vehicle control daily via oral gavage.[1]

» Continue to monitor tumor volume and the general health of the mice (body weight, clinical
signs of toxicity) throughout the study.[1]

4. Endpoint and Analysis:

» Euthanize mice when tumors reach the predetermined endpoint size as per institutional
animal care and use committee (IACUC) guidelines.[1]

o Excise tumors, measure their final weight, and process them for further analysis such as flow
cytometry for immune cell infiltration or immunohistochemistry (IHC) for biomarker
assessment.[1]

Protocol for Oral Gavage in Mice

Materials:
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» Appropriately sized gavage needle (e.g., 20-22 gauge, 1-1.5 inches long with a ball tip for
adult mice)[1]

e 1 mL syringe[1]
o Eganelisib formulation[1]

Procedure:

Restraint: Securely restrain the mouse by the scruff of the neck to immobilize the head and
body.[1]

» Positioning: Hold the mouse in a vertical position to straighten the esophagus.[1]

« Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors)
and advance it along the roof of the mouth towards the esophagus. The mouse should
swallow as the needle enters the esophagus. Do not force the needle.[1]

o Administration: Once the needle is in the correct position, slowly administer the Eganelisib
formulation.[1]

o Withdrawal: Gently remove the gavage needle.[1]

e Monitoring: Observe the mouse for a short period after the procedure to ensure there are no
signs of distress.[1]

Note: Proper training and adherence to IACUC protocols are essential for performing oral
gavage humanely and effectively.

In Vitro Macrophage Polarization Assay

Objective: To assess the effect of Eganelisib on the polarization of macrophages from an M2
(immunosuppressive) to an M1 (pro-inflammatory) phenotype.

1. Isolation of Bone Marrow-Derived Macrophages (BMDMSs):

e Euthanize a mouse (e.g., C57BL/6) and sterilize the hind legs.
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e Harvest femurs and tibias and flush the bone marrow with sterile PBS or cell culture medium.
« Filter the cell suspension through a 70-um cell strainer to obtain a single-cell suspension.

o Culture the bone marrow cells in the presence of Macrophage Colony-Stimulating Factor (M-
CSF) to differentiate them into BMDMSs.

2. M2 Polarization and Eganelisib Treatment:
» Plate the differentiated BMDMs and allow them to adhere.
e To induce M2 polarization, treat the cells with interleukin-4 (IL-4).

« Concurrently, treat the cells with various concentrations of Eganelisib or a vehicle control
(DMSO).

3. Analysis of Macrophage Phenotype:

 After a suitable incubation period, analyze the macrophage phenotype using methods such
as:

o Flow Cytometry: Stain for M1 (e.g., CD80, CD86) and M2 (e.g., CD206, CD163) surface
markers.

o ELISA/QRT-PCR: Measure the expression of M1 (e.g., TNF-qa, IL-12) and M2 (e.g., IL-10,
Argl) cytokines and genes.

Immunophenotyping of the Tumor Microenvironment by
Flow Cytometry

Objective: To quantify the changes in immune cell populations within the TME following
Eganelisib treatment.

1. Tumor Digestion:

o Excise tumors from treated and control mice.
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e Mince the tumors and digest them using a cocktail of enzymes (e.g., collagenase, DNase) to
obtain a single-cell suspension.

2. Antibody Staining:
« Filter the single-cell suspension to remove debris.

» Stain the cells with a panel of fluorescently labeled antibodies specific for different immune
cell markers (e.g., CD45 for total leukocytes, CD3 for T cells, CD4 for helper T cells, CD8 for
cytotoxic T cells, F4/80 for macrophages, Gr-1 and CD11b for myeloid cells, FOXP3 for
regulatory T cells).

3. Data Acquisition and Analysis:
e Acquire the stained cells on a flow cytometer.

e Analyze the data using appropriate software to identify and quantify the different immune cell
populations.

Conclusion

Eganelisib has demonstrated promising anti-tumor activity in preclinical syngeneic mouse
models, primarily through the immunomodulation of the TME. The provided application notes
and protocols offer a foundation for researchers to design and conduct in vivo studies to further
investigate the therapeutic potential of this novel PI3K-y inhibitor. Careful model selection,
appropriate dosing regimens, and meticulous experimental execution are crucial for obtaining
reliable and translatable results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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